molecular formula C15H18N2O2 B2731119 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 147796-05-2

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2731119
CAS No.: 147796-05-2
M. Wt: 258.321
InChI Key: MCRTVLJNXKXHBA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which can influence its chemical reactivity and biological activity .

Biological Activity

1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 147796-05-2) is a derivative of the beta-carboline family, which has garnered interest due to its diverse biological activities. This compound is structurally related to other beta-carbolines known for their pharmacological properties, including neuroprotective, anti-inflammatory, and antiplasmodial effects. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 147796-05-2

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of beta-carboline derivatives. For instance, a study conducted by Gorki et al. demonstrated that certain beta-carboline derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The most promising compounds showed IC50 values as low as 250 nM, indicating potent antimalarial activity with minimal cytotoxicity towards human cells .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed low cytotoxicity with a selective index significantly favoring its action against parasitic cells over mammalian cells. For example, beta-carboline derivatives have shown selective indices up to 31 times higher against Trypanosoma cruzi compared to mammalian cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Molecular docking studies suggest that beta-carbolines may inhibit enzymes crucial for parasite metabolism, such as phosphoethanolamine methyltransferase (PMT), which is essential for Plasmodium development .
  • Induction of Apoptosis in Parasites : The compound may induce apoptotic pathways in parasitic cells, contributing to its antiplasmodial effects .

Study on Lipogenesis

A related study investigated the effects of yeast hydrolysate-derived compounds on lipogenesis in 3T3-L1 preadipocytes. The study found that certain beta-carboline derivatives influenced lipid synthesis pathways significantly, implicating their roles in metabolic processes .

Trypanocidal Activity

Another investigation focused on the trypanocidal activity of various beta-carboline derivatives against Trypanosoma cruzi. The study reported that these compounds inhibited different life stages of the parasite effectively while maintaining low toxicity to human red blood cells .

Data Summary

Compound NameCAS NumberMolecular WeightAntiplasmodial Activity (IC50)Cytotoxicity Index
This compound147796-05-2258.32 g/mol<250 nMSelective index >31

Properties

IUPAC Name

1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRTVLJNXKXHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331176
Record name 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147796-05-2
Record name 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.5M, 50 ml), n-butyraldehyde (10 ml) and ethanol (100 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (3.75 g, 58%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
58%

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